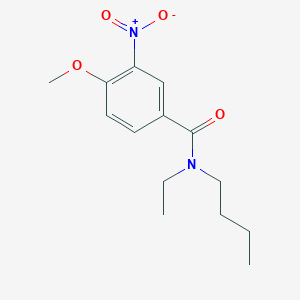![molecular formula C23H22N2O B4836184 1-[3-(4-Benzylphenoxy)propyl]benzimidazole](/img/structure/B4836184.png)
1-[3-(4-Benzylphenoxy)propyl]benzimidazole
Overview
Description
1-[3-(4-Benzylphenoxy)propyl]benzimidazole is a synthetic organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicine, agriculture, and industry. This particular compound features a benzimidazole core linked to a benzylphenoxypropyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(4-Benzylphenoxy)propyl]benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing ortho-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative under acidic or basic conditions.
Attachment of the Benzylphenoxypropyl Group: The benzimidazole core is then reacted with 3-(4-benzylphenoxy)propyl bromide in the presence of a base such as potassium carbonate or sodium hydride to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[3-(4-Benzylphenoxy)propyl]benzimidazole undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole nitrogen or the benzyl group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base.
Major Products Formed:
Scientific Research Applications
1-[3-(4-Benzylphenoxy)propyl]benzimidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[3-(4-Benzylphenoxy)propyl]benzimidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Benzimidazole: The parent compound with a simpler structure and broad biological activity.
2-Phenylbenzimidazole: Known for its antimicrobial and anticancer properties.
5,6-Dimethylbenzimidazole: A component of vitamin B12 and involved in various biochemical processes.
Uniqueness: 1-[3-(4-Benzylphenoxy)propyl]benzimidazole stands out due to its unique benzylphenoxypropyl group, which enhances its chemical stability and biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
1-[3-(4-benzylphenoxy)propyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-2-7-19(8-3-1)17-20-11-13-21(14-12-20)26-16-6-15-25-18-24-22-9-4-5-10-23(22)25/h1-5,7-14,18H,6,15-17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUGUMYHFGQBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)OCCCN3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(Z)-1-[3-(DIFLUOROMETHOXY)PHENYL]-3-(3-METHYL-2-THIENYL)-2-PROPEN-1-ONE](/img/structure/B4836103.png)

![3-{[4-(3-bromobenzyl)-1-piperazinyl]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4836121.png)
![4-{[(E)-1-(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]AMINO}-N-(2-FURYLMETHYL)-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B4836122.png)

![1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(2-methylcyclopentyl)oxypropan-2-ol;dihydrochloride](/img/structure/B4836141.png)
![N-(2,5-dimethylphenyl)-2-[3,6-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetamide](/img/structure/B4836149.png)
![N~1~-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-[4-CHLORO-5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]-N~1~-METHYLPROPANAMIDE](/img/structure/B4836157.png)

![2-methyl-1-[4-(4-morpholinylmethyl)benzoyl]indoline](/img/structure/B4836163.png)
![2-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4836167.png)

![2,5-difluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B4836185.png)
![methyl 5-(1-ethyl-1H-pyrazol-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4836189.png)
